Iothalamat-Natrium
Übersicht
Beschreibung
Iothalamate sodium is a radiocontrast agent used primarily in medical imaging procedures. It is an iodine-containing organic compound that enhances the visibility of internal structures in radiographic images. This compound is commonly used in procedures such as excretory urography, cerebral angiography, and computed tomographic scans .
Wissenschaftliche Forschungsanwendungen
Iothalamate sodium has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In biological research, iothalamate sodium is used to study renal function and glomerular filtration rate in animal models.
Medicine: Clinically, it is used as a radiocontrast agent to enhance the visibility of internal structures in imaging procedures. It is particularly useful in evaluating kidney function and diagnosing renal diseases.
Wirkmechanismus
Natrium-Iothalamat übt seine Wirkung aus, indem es den Kontrast von inneren Strukturen in Röntgenbildern verbessert. Wenn es in den Körper injiziert wird, wird es schnell durch das Kreislaufsystem zu den Nieren transportiert, wo es unverändert im Urin ausgeschieden wird. Der hohe Jodgehalt von Natrium-Iothalamat sorgt für eine hervorragende Radiopazität, die eine klare Sichtbarkeit der Harnwege und anderer Strukturen ermöglicht. Die Verbindung unterliegt keinem signifikanten Metabolismus und wird hauptsächlich durch glomeruläre Filtration ausgeschieden .
Biochemische Analyse
Cellular Effects
Iothalamate Sodium has a profound impact on various types of cells and cellular processes. It is used in medical imaging procedures such as angiography, arthrography, and computed tomographic scans
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Iothalamate Sodium vary with different dosages in animal models
Metabolic Pathways
Iothalamate Sodium is involved in certain metabolic pathways
Transport and Distribution
Iothalamate Sodium is transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Natrium-Iothalamat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Iodierung von Benzoesäurederivaten beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:
Iodierung: Benzoesäure wird mit Iod und einem Oxidationsmittel wie Salpetersäure iodiert.
Amidierung: Die iodierte Benzoesäure wird dann mit einem Amin, wie z. B. Methylamin, umgesetzt, um das entsprechende Amid zu bilden.
Carboxylierung: Das Amid wird weiter carboxyliert, um Carboxylgruppen einzuführen, was zur Bildung von Iothalaminsäure führt.
Neutralisation: Die Iothalaminsäure wird mit Natriumhydroxid neutralisiert, um Natrium-Iothalamat zu erzeugen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Natrium-Iothalamat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisations- und Filtrationsverfahren gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Natrium-Iothalamat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von iodierten Nebenprodukten führt.
Reduktion: Reduktionsreaktionen können Natrium-Iothalamat in weniger iodierte Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene iodierte und nicht iodierte Derivate von Natrium-Iothalamat, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Natrium-Iothalamat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Standardverbindung in der analytischen Chemie zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet.
Biologie: In der biologischen Forschung wird Natrium-Iothalamat verwendet, um die Nierenfunktion und die glomeruläre Filtrationsrate in Tiermodellen zu untersuchen.
Medizin: Klinisch wird es als Radiokontrastmittel verwendet, um die Sichtbarkeit von inneren Strukturen in bildgebenden Verfahren zu verbessern. Es ist besonders nützlich bei der Beurteilung der Nierenfunktion und der Diagnose von Nierenerkrankungen.
Analyse Chemischer Reaktionen
Types of Reactions
Iothalamate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can convert iothalamate sodium into less iodinated derivatives.
Substitution: The iodine atoms in iothalamate sodium can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various iodinated and non-iodinated derivatives of iothalamate sodium, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Iohexol: Ein weiteres jodhaltiges Radiokontrastmittel, das bei ähnlichen bildgebenden Verfahren verwendet wird.
Iodamid: Ein Radiokontrastmittel mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.
Ioxithalamat: Eine Verbindung mit ähnlichen diagnostischen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Natrium-Iothalamat ist aufgrund seines hohen Jodgehalts und seiner hervorragenden Radiopazität einzigartig, was es besonders effektiv für bildgebende Verfahren macht. Seine schnelle renale Clearance und minimale Proteinbindung tragen ebenfalls zu seiner Wirksamkeit als diagnostisches Mittel bei .
Eigenschaften
IUPAC Name |
sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMWHNSWLLELS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2276-90-6 (Parent) | |
Record name | Iothalamate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1057668 | |
Record name | Iothalamate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-20-3 | |
Record name | Iothalamate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iothalamate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOTHALAMATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDN276D83N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium iothalamate enable visualization of body structures in radiographic imaging?
A1: Sodium iothalamate functions by blocking X-rays as they traverse the body. This property stems from its high iodine content. Since body structures inherently possess varying densities, those lacking iodine appear as distinct contrasts on radiographic images, allowing for their visualization. []
Q2: Does sodium iothalamate interact directly with any biological targets to exert its effect?
A2: Unlike many pharmaceuticals, sodium iothalamate does not have specific biological targets. Its mechanism of action relies primarily on its physical properties, specifically its ability to attenuate X-rays. This makes it valuable for outlining anatomical structures rather than eliciting pharmacological responses. []
Q3: Can sodium iothalamate cross the blood-brain barrier?
A3: While primarily intended for vascular and excretory system visualization, studies have shown that sodium iothalamate, particularly when injected into the cisterna magna, is absorbed through the pia mater of the cerebral cortex, indicating its ability to cross the blood-brain barrier. []
Q4: What is the molecular formula and weight of sodium iothalamate?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of sodium iothalamate, it's crucial to note that multiple forms exist, including sodium iothalamate monomer and trimer, each with its own distinct properties. []
Q5: Is there any spectroscopic data available for sodium iothalamate?
A5: The provided research papers do not delve into the detailed spectroscopic characterization of sodium iothalamate.
Q6: Does sodium iothalamate demonstrate stability under various storage conditions?
A6: Research indicates that Angio-Conray, an 80% solution of sodium iothalamate, maintains its clarity even at temperatures as low as 0°C, suggesting good stability under cold conditions. []
Q7: How is sodium iothalamate excreted from the body?
A7: Studies confirm that sodium iothalamate is primarily eliminated through renal excretion. Autoradiographic studies using radiolabeled sodium iothalamate showed almost complete excretion in urine within 24 hours. []
Q8: Does the presence of acute unilateral ureteric obstruction influence sodium iothalamate excretion?
A8: Research using dogs with acute unilateral ureteric obstruction demonstrated lower creatinine clearance, decreased six-hour cumulative urinary excretion of sodium iothalamate, and elevated blood iothalamate levels compared to control animals. []
Q9: Is sodium iothalamate metabolized in the body?
A9: The provided research primarily focuses on sodium iothalamate's application as a contrast agent and its excretion profile. Details regarding its metabolic fate are not extensively discussed.
Q10: Have any animal models been used to evaluate sodium iothalamate?
A10: Yes, various animal models have been employed to investigate sodium iothalamate's properties. Studies using dogs, rabbits, and rats are mentioned in the provided abstracts, demonstrating its use in diverse research contexts. [, , , , ]
Q11: Has sodium iothalamate been investigated in clinical trials?
A11: The provided research papers mention numerous clinical trials and evaluations of sodium iothalamate, particularly in angiography, aortography, and urography, demonstrating its extensive clinical application. [, , , , , , , , , , ]
Q12: Are there any known toxic effects associated with sodium iothalamate?
A12: While generally considered safe for its intended use, research indicates potential for toxicity, particularly at high doses. Studies in animals showed that excessive doses injected into the cisterna magna or ventricles could be lethal. [] Additionally, a case report highlighted ventricular tachycardia as a potential adverse drug interaction when sodium iothalamate was administered to a patient already on prenylamine, a drug known to prolong the QT interval. []
Q13: Are there any specific contraindications for using sodium iothalamate in certain patient populations?
A13: While the provided research primarily focuses on scientific aspects, it does highlight that pre-existing medical conditions, such as prenylamine treatment, can influence the safety profile of sodium iothalamate. [] Consultation with a healthcare professional is crucial for determining suitability for its use in individual patients.
Q14: Have any targeted drug delivery strategies been explored for sodium iothalamate?
A14: The provided research focuses primarily on sodium iothalamate's use as a contrast agent delivered via intravenous injection or catheterization. Specific targeted drug delivery strategies are not discussed in these papers.
Q15: Are there any alternative contrast agents with comparable or superior properties to sodium iothalamate?
A15: The research papers mention several other contrast agents, including methylglucamine iothalamate, iohexol, iopamidol, metrizamide, and sodium iocarmate (iothalamate dimer). [, , , , , , , , ] Each agent possesses its own characteristics regarding viscosity, radiopacity, and potential adverse effects.
Q16: How has the use of sodium iothalamate evolved in medical imaging?
A16: While the provided research does not present a historical timeline, it demonstrates sodium iothalamate's significant role in the advancement of various imaging techniques, especially angiography and urography. Its introduction allowed for clearer visualization of anatomical structures, contributing to improved diagnosis and treatment strategies. [, , , , ]
Q17: Does the concentration of sodium iothalamate affect its efficacy in visualizing the urinary tract?
A17: Yes, research has shown that the dose of sodium iothalamate significantly influences the radiographic density (radiopacity) of the kidneys, renal pelves, and ureters in excretory urograms. []
Q18: Is abdominal compression beneficial for enhancing visualization during intravenous urography with sodium iothalamate?
A18: Research suggests that abdominal compression can improve the visualization of the kidneys and ureters when using sodium iothalamate for intravenous urography. []
Q19: Can sodium iothalamate be used for imaging in veterinary medicine?
A19: Yes, sodium iothalamate has been studied for its use in veterinary medicine. A study in cats evaluated its suitability for intravenous urography, highlighting the need for species-specific dosage adjustments. []
Q20: How does sodium iothalamate compare to iohexol in terms of adverse effects during lumbar peridurography?
A20: Research indicates that iohexol may be better tolerated than sodium iothalamate during lumbar peridurography, with a lower incidence of moderate or severe pain reported by patients. []
Q21: Does sodium iothalamate impact the growth of bacteria commonly associated with infections?
A21: Interestingly, in vitro studies indicate that sodium iothalamate, particularly formulations like Vascoray, Conray, and Hypaque sodium 50%, did not inhibit the growth of Staphylococcus aureus, suggesting minimal bactericidal or bacteriostatic effects. []
Q22: Can sodium iothalamate be detected in biological samples after administration?
A22: Yes, sodium iothalamate can be detected and quantified in biological samples like plasma and urine using analytical techniques such as high-performance liquid chromatography (HPLC). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.